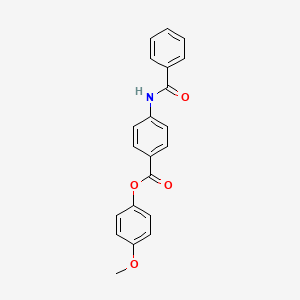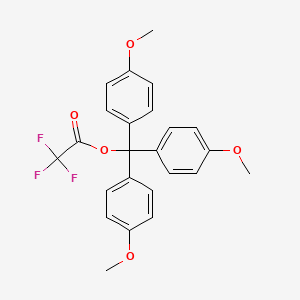
Tris(4-methoxyphenyl)methyl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-methoxyphenyl)methyl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to a tris(4-methoxyphenyl)methyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methoxyphenyl)methyl trifluoroacetate typically involves the reaction of Tris(4-methoxyphenyl)methanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds as follows: [ \text{Tris(4-methoxyphenyl)methanol} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-methoxyphenyl)methyl trifluoroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The aromatic rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines or alcohols can react with the trifluoroacetate group.
Oxidizing Agents: Agents like potassium permanganate can oxidize the aromatic rings.
Reducing Agents: Agents like lithium aluminum hydride can reduce the aromatic rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation could produce quinones.
Aplicaciones Científicas De Investigación
Tris(4-methoxyphenyl)methyl trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Its derivatives may be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Tris(4-methoxyphenyl)methyl trifluoroacetate exerts its effects involves the interaction of the trifluoroacetate group with various molecular targets. The trifluoroacetate group is highly electronegative, which can influence the reactivity and stability of the compound. The aromatic rings can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(4-methoxyphenyl)methanol
- Tris(4-methoxyphenyl)methyl chloride
- Tris(4-methoxyphenyl)methyl acetate
Uniqueness
Tris(4-methoxyphenyl)methyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups.
Propiedades
Número CAS |
90173-60-7 |
|---|---|
Fórmula molecular |
C24H21F3O5 |
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
tris(4-methoxyphenyl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C24H21F3O5/c1-29-19-10-4-16(5-11-19)23(32-22(28)24(25,26)27,17-6-12-20(30-2)13-7-17)18-8-14-21(31-3)15-9-18/h4-15H,1-3H3 |
Clave InChI |
BFAZKRLCKPNIBC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


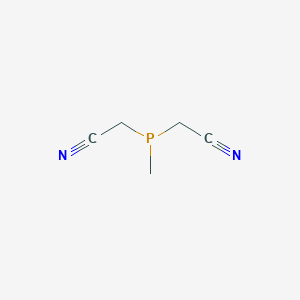
![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)
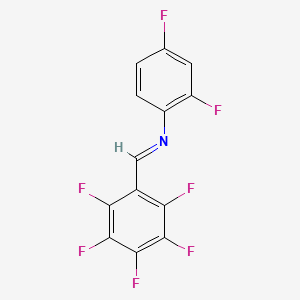
![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)

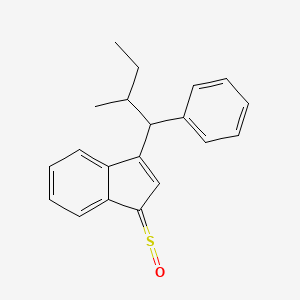
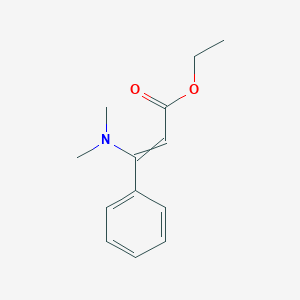

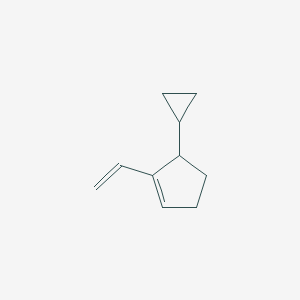
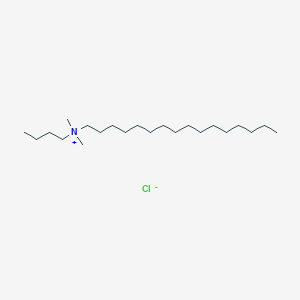
![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)

![5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride](/img/structure/B14376128.png)
